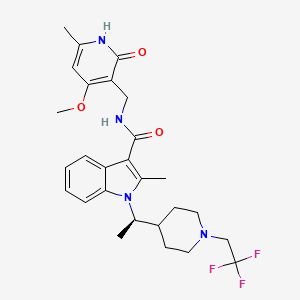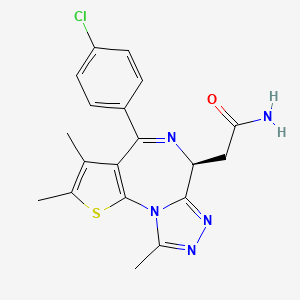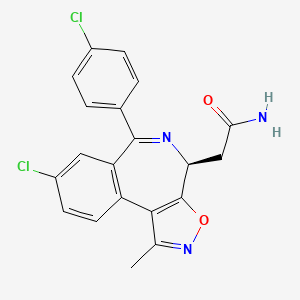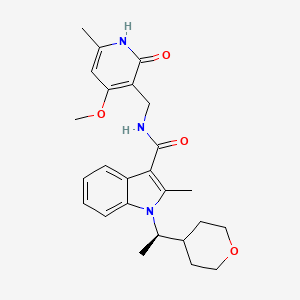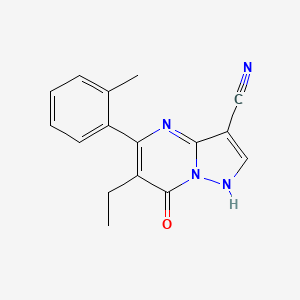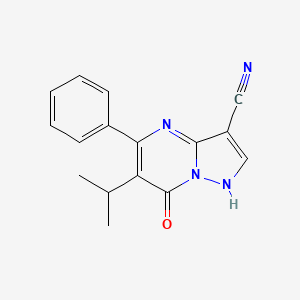
Cyanine3 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine3 carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its excellent photophysical properties, biocompatibility, and low toxicity. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to emit fluorescence upon excitation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid can be synthesized through several methods, including:
Condensation Reactions: The synthesis often involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions to form the cyanine dye core. The carboxylic acid group is introduced through further functionalization.
Grignard Reactions: Another method involves the use of Grignard reagents to introduce the carboxylic acid group into the cyanine dye structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions, followed by purification processes such as recrystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Leuco forms of the dye.
Substitution Products: Various substituted cyanine derivatives.
Applications De Recherche Scientifique
Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Fluorescent Labeling: It is extensively used for labeling biological macromolecules, such as proteins and nucleic acids, due to its strong fluorescence.
Disease Diagnosis: The dye is employed in diagnostic assays, including immunoassays and DNA detection, to visualize and quantify biological targets.
Imaging: In medical imaging, this compound is used for fluorescence imaging to track cellular and molecular processes.
Environmental Monitoring: The dye is also used in environmental studies to detect and monitor pollutants.
Mécanisme D'action
The mechanism of action of cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is utilized in various applications to visualize and track biological and chemical processes. The molecular targets and pathways involved include binding to specific biomolecules, such as proteins and nucleic acids, allowing for their detection and quantification.
Comparaison Avec Des Composés Similaires
Cyanine3 carboxylic acid is compared with other similar compounds, such as:
Cyanine5 Carboxylic Acid: Another member of the cyanine family, known for its longer wavelength emission.
Fluorescein: A widely used fluorescent dye with different photophysical properties.
Rhodamine: Another fluorescent dye with distinct absorption and emission characteristics.
Uniqueness: this compound is unique due to its specific excitation and emission wavelengths, making it suitable for multiplexing in fluorescence imaging and assays. Its excellent biocompatibility and low toxicity further enhance its applicability in biological and medical research.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can effectively utilize this compound in various scientific endeavors.
Propriétés
Numéro CAS |
1032678-01-5 |
|---|---|
Formule moléculaire |
C30H37ClN2O2 |
Poids moléculaire |
493.09 |
Nom IUPAC |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
Clé InChI |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyanine3 carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



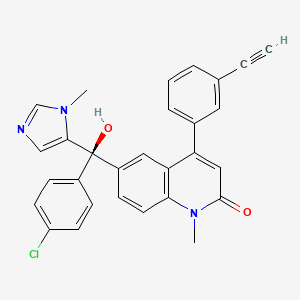
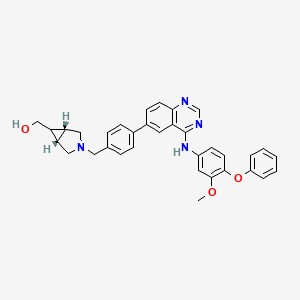
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)
